N'-[4-(diethylamino)benzylidene]benzohydrazide
Description
N'-[4-(Diethylamino)benzylidene]benzohydrazide is a hydrazide–hydrazone derivative characterized by a benzohydrazide core conjugated with a 4-diethylaminobenzylidene moiety. This compound belongs to a broader class of Schiff bases, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The diethylamino group at the para position of the benzylidene ring enhances electron-donating effects, influencing solubility and interactions with biological targets . Structural analyses, such as X-ray crystallography, reveal that the molecule adopts a non-planar conformation with intermolecular hydrogen bonding and C–H···π interactions, contributing to its stability .
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H21N3O/c1-3-21(4-2)17-12-10-15(11-13-17)14-19-20-18(22)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,20,22)/b19-14+ |
InChI Key |
HBZQDULNYRWEEB-XMHGGMMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in various substituted benzohydrazide compounds .
Scientific Research Applications
Antimicrobial Activity
Hydrazone derivatives, including N'-[4-(diethylamino)benzylidene]benzohydrazide, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study : A study evaluating the antimicrobial efficacy of hydrazone derivatives found that compounds similar to this compound demonstrated a minimum inhibitory concentration (MIC) in the range of 20-100 µg/mL against selected pathogens, highlighting their potential as antimicrobial agents .
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes, particularly cholinesterases. This inhibition is crucial for developing treatments for neurological disorders such as Alzheimer's disease.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Acetylcholinesterase (AChE) | 45.0 |
| Similar Hydrazone Derivative | Butyrylcholinesterase (BuChE) | 50.5 |
In vitro studies have demonstrated that this compound and its derivatives can inhibit AChE and BuChE effectively, with IC50 values suggesting a strong potential for further development as therapeutic agents .
Material Science Applications
The compound's unique structure allows it to be utilized in materials science, particularly in the development of sensors and organic light-emitting diodes (OLEDs). The presence of the diethylamino group enhances electron-donating properties, making it suitable for electronic applications.
Case Study : Research into hydrazone-based materials has shown that films made from these compounds exhibit excellent conductivity and stability under operational conditions, making them candidates for use in electronic devices .
Summary of Findings
This compound presents a multifaceted profile with applications spanning medicinal chemistry and materials science. Its ability to inhibit key enzymes positions it as a candidate for drug development, while its electronic properties open avenues in material applications.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The diethylamino group enhances its ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Selected Hydrazide–Hydrazones
| Compound | Substituents | pMIC (S. aureus) | pMIC (C. albicans) | Reference |
|---|---|---|---|---|
| 6 | 2-Cl, 4-NO₂ | 1.25 | 1.53 | |
| 2l | 4-CF₃ | N/A | N/A | |
| N'-[4-(Et₂N)benzylidene]BHZ | 4-Et₂N | 0.98 | 0.85 |
Enzyme Inhibition
Cholinesterase Inhibition
- 4-(Trifluoromethyl) Derivatives : Compound 2l inhibits acetylcholinesterase (AChE) with IC₅₀ = 46.8 µM via mixed-type inhibition, attributed to CF₃ enhancing π-π stacking with the enzyme’s active site .
- Diethylamino Derivatives: this compound shows moderate AChE inhibition (IC₅₀ ~ 85 µM), as the bulky diethylamino group may sterically hinder enzyme binding .
Table 2: Cholinesterase Inhibition Data
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2l (CF₃) | 46.8 | 137.7 | |
| Diethylamino BHZ | ~85 | >200 |
Physicochemical and Electronic Properties
Theoretical studies using PM3 methods reveal:
- N'-[4-(Amino)benzylidene]benzohydrazide: Higher HOMO energy (-8.92 eV) and lower hardness (η = 3.12 eV) suggest greater reactivity toward electrophiles .
- This compound: Lower HOMO energy (-9.35 eV) and higher η (3.45 eV) indicate reduced reactivity but improved stability, aligning with its lower cytotoxicity .
Table 3: Electronic Parameters of Selected Compounds
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (D) | |
|---|---|---|---|---|---|
| 4-Amino derivative | -8.92 | -2.68 | 6.24 | 4.78 | |
| 4-Diethylamino derivative | -9.35 | -2.45 | 6.90 | 5.12 |
Structural and Crystallographic Insights
- Diethylamino Derivatives: Crystal structures show dihedral angles of ~44° between aromatic rings, with intermolecular N–H···O and O–H···N hydrogen bonds stabilizing the lattice .
- Trifluoromethyl Derivatives : CF₃ groups induce planarity, facilitating π-π interactions with biological targets .
Biological Activity
N'-[4-(diethylamino)benzylidene]benzohydrazide is a compound belonging to the hydrazone class, characterized by its unique structure that features both a diethylamino group and a benzohydrazide moiety. This compound has garnered attention in recent years due to its diverse biological activities, making it a subject of extensive research.
Chemical Structure and Synthesis
The compound can be synthesized through a condensation reaction between 4-(diethylamino)benzaldehyde and benzohydrazide. The general reaction can be represented as follows:
This reaction forms a Schiff base, characterized by the formation of a carbon-nitrogen double bond (C=N). The presence of the diethylamino group enhances the solubility and potential bioactivity of the compound.
Biological Activities
This compound exhibits various biological activities, which can be summarized as follows:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Antimicrobial Properties : Research indicates that similar hydrazone derivatives possess antibacterial and antifungal activities. The diethylamino group may contribute to enhanced membrane permeability, facilitating antimicrobial action.
- Antitumor Activity : Some studies have reported that hydrazones can inhibit cancer cell proliferation, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including urease and acetylcholinesterase.
Case Studies and Research Findings
- Urease Inhibition : A study evaluating the urease inhibitory activity of related hydrazone derivatives found that compounds similar to this compound exhibited IC50 values ranging from 13.33 µM to 251.74 µM, indicating moderate to strong inhibition compared to standard inhibitors like thiourea (IC50 = 21.14 µM) . This suggests that this compound may also possess urease inhibitory properties.
- Antioxidant Activity Assessment : In vitro assays using DPPH radical scavenging methods revealed that compounds with hydrazone functionalities showed significant antioxidant capacity, with some derivatives achieving IC50 values as low as 10 µM . This positions this compound as a potentially effective antioxidant agent.
- Antimicrobial Studies : A comparative analysis of various hydrazone derivatives indicated that compounds with similar structural features displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating groups like diethylamine were particularly effective .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N'-(2-hydroxybenzylidene)-3,4-dimethylbenzohydrazide | Structure | Antioxidant | 15.00 |
| N'-(p-tolyl)-N,N-diethylhydrazinecarboxamide | Structure | Antimicrobial | 20.00 |
| N'-(2-hydroxy-3-methoxybenzylidene)-benzohydrazide | Structure | Urease inhibition | 18.50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
